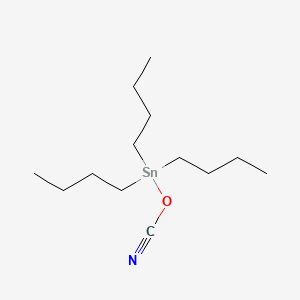

Stannane, cyanatotributyl-

Description

Stannane, cyanatotributyl- (tributyltin cyanate) is an organotin compound characterized by a central tin atom bonded to three butyl groups and one cyanato (-OCN) group. Organotin compounds, such as tributyltin derivatives, are widely used in industrial applications, including catalysis, polymer stabilization, and biocides .

Properties

CAS No. |

4027-17-2 |

|---|---|

Molecular Formula |

C13H27NOSn |

Molecular Weight |

332.07 g/mol |

IUPAC Name |

tributylstannyl cyanate |

InChI |

InChI=1S/3C4H9.CHNO.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;3H;/q;;;;+1/p-1 |

InChI Key |

LLDUEXYZJWDSJM-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, cyanatotributyl- typically involves the reaction of tributyltin hydride with cyanogen bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

Bu3SnH+BrCN→Bu3SnCN+HBr

In this reaction, tributyltin hydride (Bu₃SnH) reacts with cyanogen bromide (BrCN) to form tributylcyanostannane (Bu₃SnCN) and hydrogen bromide (HBr) as a byproduct.

Industrial Production Methods

Industrial production of stannane, cyanatotributyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Stannane, cyanatotributyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: The cyanato group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles like amines or thiols can replace the cyanato group under appropriate conditions.

Major Products

Oxidation: Tin oxides (e.g., SnO₂)

Reduction: Reduced tin species

Substitution: Various substituted organotin compounds

Scientific Research Applications

Stannane, cyanatotributyl- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a radiolabeling agent.

Industry: Utilized in the production of polymers, coatings, and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of stannane, cyanatotributyl- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The tin atom can form stable complexes with other molecules, facilitating reactions such as radical formation and substitution. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Tributylchlorostannane (Chlorotributyltin)

- Molecular Formula : C₁₂H₂₇ClSn

- Molecular Weight : 325.51 g/mol

- Substituent : Chlorine (-Cl)

- Key Properties: High reactivity in nucleophilic substitution reactions due to the electronegative chlorine atom. Used as a precursor in synthesizing other organotin compounds .

- Synthesis : Typically prepared via chlorination of tributyltin hydride or direct alkylation of tin chlorides .

Tributyl(phenyl)stannane

- Molecular Formula : C₁₈H₃₂Sn

- Molecular Weight : 385.18 g/mol (estimated)

- Substituent : Phenyl (-C₆H₅)

- Key Properties : Enhanced thermal stability due to aromatic conjugation. Used in cross-coupling reactions (e.g., Stille coupling) .

- Synthesis : Pd-catalyzed stannylation of aryl halides with hexabutyldistannane .

Cyclopropyltributylstannane

- Molecular Formula : C₁₅H₃₂Sn

- Molecular Weight : 331.12 g/mol

- Substituent : Cyclopropyl (-C₃H₅)

- Key Properties : High steric demand influences reaction pathways. Applications in organic synthesis for introducing cyclopropyl groups .

- Synthesis : Transmetallation reactions using cyclopropyl Grignard or lithium reagents .

Tributyl(4-nitrophenyl)stannane

- Molecular Formula: C₁₈H₃₁NO₂Sn

- Molecular Weight : 412.16 g/mol

- Substituent: 4-Nitrophenyl (-C₆H₄NO₂)

- Key Properties: Electron-withdrawing nitro group enhances electrophilicity. Potential use in redox-active materials .

Comparative Analysis

Reactivity

- Cyanatotributylstannane : The cyanato group (-OCN) may act as a weak nucleophile or participate in coordination chemistry, distinct from the chloride in tributylchlorostannane .

- Steric Effects : Bulky substituents (e.g., phenyl, nitrophenyl) hinder reactions, as seen in failed cyclization attempts with tributyltin-substituted piperonal due to steric demands .

Data Table: Key Properties of Tributyltin Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Applications |

|---|---|---|---|---|

| Cyanatotributylstannane | C₁₂H₂₇NOSn (est.) | ~332 (est.) | -OCN | Coordination chemistry, synthesis |

| Tributylchlorostannane | C₁₂H₂₇ClSn | 325.51 | -Cl | Precursor for organotin reagents |

| Tributyl(phenyl)stannane | C₁₈H₃₂Sn | 385.18 | -C₆H₅ | Stille coupling, polymer additives |

| Cyclopropyltributylstannane | C₁₅H₃₂Sn | 331.12 | -C₃H₅ | Cyclopropane ring incorporation |

| Tributyl(4-nitrophenyl)stannane | C₁₈H₃₁NO₂Sn | 412.16 | -C₆H₄NO₂ | Redox-active materials |

Research Findings and Insights

- Computational Studies : The PBE0-GD3BJ DFT method accurately predicts solid-state geometries and ¹¹⁹Sn NMR chemical shifts for hypercoordinated stannanes, relevant for understanding cyanatotributylstannane’s solution-state behavior .

- Synthesis Limitations : Steric hindrance in tributyltin compounds (e.g., failed imine formation with stannyl-substituted piperonal) highlights challenges in modifying cyanatotributylstannane’s structure .

- Environmental Impact : Tributyltin compounds are broadly toxic, necessitating alternative synthetic routes (e.g., stannane-free methods for PI3Kδ inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.